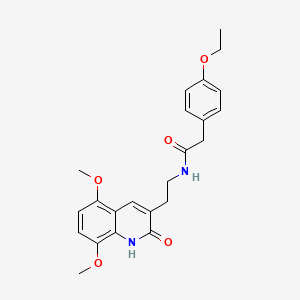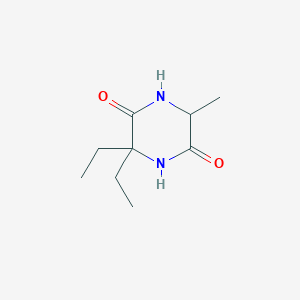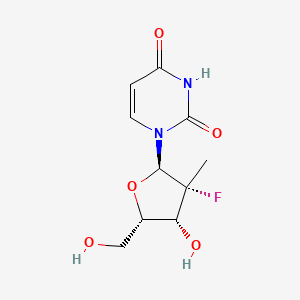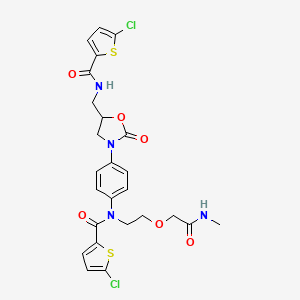
Capreomycin sulfate, Antibiotic for Culture Media Use Only
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capreomycin sulfate is a cyclic peptide antibiotic derived from the bacterium Streptomyces capreolus. It is primarily used in culture media for its antibacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Capreomycin sulfate is a member of the aminoglycoside family of antibiotics, known for their ability to inhibit bacterial protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Capreomycin sulfate is produced through a fermentation process involving Streptomyces capreolus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process typically involves filtration, precipitation, and purification steps to isolate the antibiotic in its sulfate form .
Industrial Production Methods: Industrial production of capreomycin sulfate follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the antibiotic is harvested through a series of downstream processing steps, including centrifugation, solvent extraction, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Capreomycin sulfate undergoes various chemical reactions, including:
Oxidation: Capreomycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of capreomycin .
Aplicaciones Científicas De Investigación
Capreomycin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of cyclic peptides.
Biology: Employed in microbiological studies to investigate the mechanisms of antibiotic resistance and the effects of antibiotics on bacterial growth.
Medicine: Utilized in research on tuberculosis treatment, particularly in studying drug-resistant strains of .
Industry: Applied in the development of new antibiotics and in quality control processes for culture media.
Mecanismo De Acción
Capreomycin sulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 70S ribosomal unit, interfering with the normal function of the ribosome and leading to the production of abnormal proteins. These abnormal proteins are essential for bacterial survival, and their disruption ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
Viomycin: Another cyclic peptide antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic that also inhibits protein synthesis.
Neomycin: Another member of the aminoglycoside family with similar antibacterial properties.
Comparison: Capreomycin sulfate is unique in its specific binding to the 70S ribosomal unit and its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Unlike some other aminoglycosides, capreomycin sulfate is not absorbed significantly from the gastrointestinal tract and must be administered parenterally .
Propiedades
Fórmula molecular |
C25H46N14O11S |
|---|---|
Peso molecular |
750.8 g/mol |
Nombre IUPAC |
3,6-diamino-N-[[(8Z)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10-; |
Clave InChI |
YCGPBVPZHGYLBK-HYMQDMCPSA-N |
SMILES isomérico |
CC1C(=O)NC(C(=O)N/C(=C\NC(=O)N)/C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)

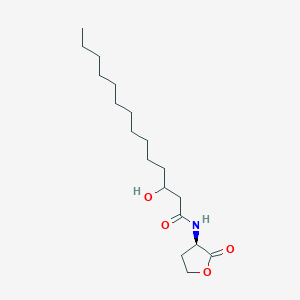
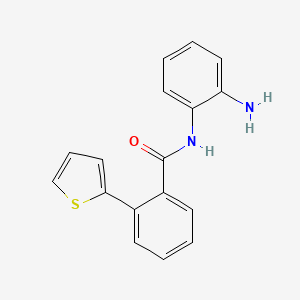
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120946.png)
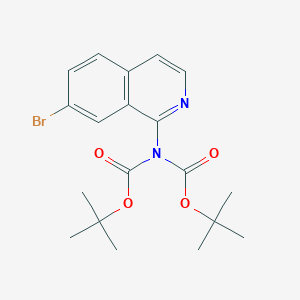
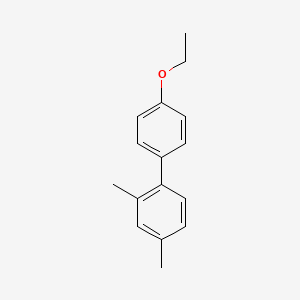
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)

![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)
